molecular formula C8H7BF2O5 B8432452 4-Borono-3,6-difluoro-2-methoxybenzoic acid

4-Borono-3,6-difluoro-2-methoxybenzoic acid

Cat. No. B8432452
M. Wt: 231.95 g/mol
InChI Key: YPHHPEYBWOUYRY-UHFFFAOYSA-N
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Patent
US09095583B2

Procedure details

To a solution of 3,6-difluoro-2-methoxybenzoic acid (i-6b) (0.94 g, 5 mmol) in THF (5 mL) at −70° C. was added a solution of LDA [freshly prepared from diisopropylamine (1.51 g, 15 mmol) and n-BuLi (10M solution in hexane, 1.5 mL, 15 mol) in THF (15 mL). The resultant solution was stirred for 15 mins, followed by the addition of B(OEt)3 (1.46 g, 10 mmol). The mixture was stirred for 15 mins and then hydrolyzed with dilute aq. H2SO4. The organic phase was separated and the aqueous layer was extracted with Et2O. The combined organics were concentrated and the residue solid was washed with H2O and hexane, dried to give the title compound as white crystals. LCMS (ESI) calc'd for C8H7BF2O5 [M+H]+: 233. found: 233.
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.46 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:12][CH3:13])=[C:4]([C:8]([F:11])=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Li+].CC([N-]C(C)C)C.C(NC(C)C)(C)C.[Li]CCCC.[B:34](OCC)([O:38]CC)[O:35]CC.OS(O)(=O)=O>C1COCC1>[B:34]([C:10]1[CH:9]=[C:8]([F:11])[C:4]([C:5]([OH:7])=[O:6])=[C:3]([O:12][CH3:13])[C:2]=1[F:1])([OH:38])[OH:35] |f:1.2|

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
FC=1C(=C(C(=O)O)C(=CC1)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.51 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
1.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.46 g
Type
reactant
Smiles
B(OCC)(OCC)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The combined organics were concentrated
WASH
Type
WASH
Details
the residue solid was washed with H2O and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
B(O)(O)C1=C(C(=C(C(=O)O)C(=C1)F)OC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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